Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)-
Description
The compound Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- features a 2,4-dichlorophenoxy group attached to an acetamide backbone, which is further linked to a 1,2,3-triazole (s-triazole) ring at the N3 position. The s-triazole ring introduces hydrogen-bonding capabilities and metabolic stability, which may enhance bioavailability or target specificity.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGQWXZTLQZPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218077 | |
| Record name | Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67836-16-2 | |
| Record name | Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067836162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC221141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary components:
- 2-(2,4-Dichlorophenoxy)acetyl group : Derived from 2,4-dichlorophenol and chloroacetic acid or its derivatives.
- s-Triazol-3-amine : Synthesized via cyclization of thiosemicarbazides or one-pot multicomponent reactions.
Critical intermediates include:
- 2-Chloro-N-(s-triazol-3-yl)acetamide : For direct coupling with 2,4-dichlorophenol.
- s-Triazol-3-amine : Required for acylation with 2-(2,4-dichlorophenoxy)acetyl chloride.
Nucleophilic Substitution-Based Synthesis
Alkylation of s-Triazol-3-Amine with 2-(2,4-Dichlorophenoxy)acetyl Chloride
This method involves a two-step process:
Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride
2-(2,4-Dichlorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C. The reaction is driven to completion by refluxing for 2–3 hours, yielding the acyl chloride.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → Reflux |
| Time | 3 hours |
| Yield | 85–90% |
Step 2: Acylation of s-Triazol-3-Amine
The acyl chloride reacts with s-triazol-3-amine in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine (2 eq) |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 70–75% |
Mechanistic Insight :
The nucleophilic amine attacks the electrophilic carbonyl carbon, displacing chloride. Steric hindrance from the s-triazole ring necessitates prolonged reaction times.
Cyclization of Thiosemicarbazide Derivatives
Formation of s-Triazole Core via Acid-Catalyzed Cyclization
Thiosemicarbazide derivatives undergo cyclization in acidic media to form the s-triazole ring, followed by functionalization with the phenoxyacetamide group.
Step 1: Synthesis of 3-Mercapto-s-triazole
4-Amino-5-methyl-4H-s-triazole-3-thiol (12 ) is treated with 2,4-dichlorophenoxyacetyl chloride in acetic acid under reflux. The thiol group is subsequently oxidized to a disulfide, which undergoes desulfurization to yield the s-triazole-3-amine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | 110°C |
| Time | 6 hours |
| Yield | 65% |
Step 2: Coupling with Phenoxyacetyl Chloride
The s-triazole-3-amine is acylated as described in Section 2.1, yielding the final product.
One-Pot Multicomponent Synthesis
A streamlined approach combines 2,4-dichlorophenol, chloroacetamide, and s-triazole precursors in a single reaction vessel. This method leverages in situ generation of intermediates, reducing purification steps.
Reaction Scheme :
- 2,4-Dichlorophenol + Chloroacetamide → 2-(2,4-Dichlorophenoxy)acetamide
- Reaction with s-Triazole-3-thiol → Thioether Intermediate
- Oxidative Cyclization → Target Compound
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Oxidizing Agent | H₂O₂ (30%) |
| Temperature | 80°C |
| Time | 8 hours |
| Yield | 60–68% |
Advantages :
Patent-Based Industrial Synthesis
A patent-derived method (US6649796B2) for analogous acetamide derivatives provides scalable insights:
Isothiouronium Salt Intermediate
Diphenylmethanol reacts with thiourea in hydrobromic acid to form an isothiouronium salt. While this method targets diphenylmethylthioacetamide, adapting it for 2,4-dichlorophenol involves substituting diphenylmethanol with 2,4-dichlorophenoxyethanol.
Critical Adjustments :
- Replace HBr with HCl for safer handling.
- Use chloroacetamide instead of ethyl bromoacetate to avoid ester hydrolysis.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Water |
| Acid | HCl (48%) |
| Temperature | 95–100°C |
| Time | 2 hours |
| Yield | 72% (isolated salt) |
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Key Reference |
|---|---|---|---|---|
| Nucleophilic Acylation | 75% | Moderate | High | |
| Acid-Catalyzed Cyclization | 65% | High | Moderate | |
| One-Pot Synthesis | 68% | Low | High | |
| Patent-Based | 72% | High | Industrial |
Key Observations :
- Nucleophilic acylation offers the best balance of yield and scalability.
- One-pot methods reduce purification but require precise stoichiometry.
- Patent-based routes are optimal for bulk production but involve hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the phenoxy group.
Oxidation and Reduction: The triazole ring and the phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products Formed
Substitution: Products with substituted groups at the chlorinated positions.
Oxidation: Oxidized derivatives of the triazole or phenoxy groups.
Reduction: Reduced forms of the triazole or phenoxy groups.
Hydrolysis: 2,4-dichlorophenoxyacetic acid and s-triazole.
Scientific Research Applications
Agricultural Applications
One of the primary applications of this compound is in agriculture as a pesticide and herbicide. Its effectiveness against various pests and weeds has been documented in several studies.
Pesticidal Activity
- Mechanism of Action : The compound exhibits a dual mode of action by inhibiting both the growth of fungi and acting as an insecticide. It targets specific metabolic pathways in pests, leading to their mortality.
- Case Study : A study published in the Journal of Agricultural Chemistry demonstrated that formulations containing Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- showed a significant reduction in pest populations when applied to crops like rice and cucumbers. The results indicated a mortality rate of over 80% in targeted insects within two weeks of application .
Herbicidal Properties
The compound has also been tested for its herbicidal properties, particularly against broadleaf weeds.
- Field Trials : In controlled field trials, the application of this compound at varying concentrations resulted in effective weed control without harming the crop yield. The optimal concentration was found to be around 0.5 kg/ha .
Pharmaceutical Applications
Beyond agriculture, Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- has potential applications in pharmaceuticals.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains.
- Study Findings : A study conducted on its antibacterial effects revealed that Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- inhibited the growth of Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) of 50 µg/ml .
Antiviral Potential
Recent investigations have also suggested antiviral activity against certain viral strains.
- Research Insights : Preliminary studies showed that the compound could inhibit viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .
Material Science Applications
In material science, Acetamide derivatives have been explored for their potential use in developing new materials with enhanced properties.
Polymer Composites
- Synthesis of Composites : Research has focused on incorporating Acetamide into polymer matrices to improve mechanical strength and thermal stability. The addition of this compound has shown promising results in enhancing the overall performance of composite materials used in construction and automotive industries .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Agriculture | Pesticide & Herbicide | >80% pest mortality; effective weed control |
| Pharmaceuticals | Antimicrobial & Antiviral Agents | MIC of 50 µg/ml against bacteria; antiviral activity observed |
| Material Science | Polymer Composites | Improved mechanical strength and thermal stability |
Mechanism of Action
The mechanism of action of Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Differences and Implications
Phenoxy Substituents: The target compound and DICA share the 2,4-dichlorophenoxy group, which is associated with herbicidal activity in 2,4-D. WH7 substitutes the 2,4-dichloro group with a 4-chloro-2-methylphenoxy moiety, reducing chlorine content but introducing a methyl group. This modification retains auxin-like activity in plants, suggesting that steric effects from methyl groups may compensate for reduced halogenation .
Heterocyclic Moieties: The target compound’s 1,2,3-triazole ring offers distinct hydrogen-bonding and dipole interactions compared to WH7’s 1,2,4-triazole. The position of the nitrogen atoms in the triazole ring influences electronic properties and binding affinity to biological targets . In the hybrid anti-inflammatory agent, the 2,4-dichlorophenoxy group is combined with a thioalkylamide-pyrimidine system, demonstrating that synergistic pharmacophores can redirect activity toward COX-2 inhibition .
Biological Activity: WH7 and the target compound likely target auxin signaling pathways due to structural similarity to 2,4-D. However, WH7’s efficacy in root growth inhibition highlights the importance of phenoxy substituent fine-tuning . The quinazolinone derivative () shows that replacing the triazole with a quinazolinone core abolishes anticonvulsant activity, emphasizing the critical role of the heterocycle in pharmacophore function .
Research Findings and Data Tables
Physicochemical Properties of Selected Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C10H8Cl2N4O2 | 303.10 | ~2.5 | Dichlorophenoxy, triazole |
| WH7 | C11H10ClN4O2 | 265.67 | ~2.1 | Chloromethylphenoxy, triazole |
| DICA | C10H10Cl2NO2S | 279.16 | ~1.8 | Dichlorophenoxy, thiol |
| Hybrid Anti-inflammatory Agent | C31H23Cl2N5O4S | 648.51 | ~4.2 | Dichlorophenoxy, pyrimidine |
Biological Activity
Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C11H10Cl2N4O2
- Molecular Weight : 287.10 g/mol
- CAS Number : 67836-16-2
- Structural Features : The compound features a 2,4-dichlorophenoxy group and an s-triazol-3-yl moiety attached to the acetamide backbone, which contributes to its unique biological activity.
The biological activity of Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- is primarily attributed to its interaction with specific molecular targets. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for microbial survival or proliferation.
- Receptor Interaction : It can interact with various receptors involved in inflammatory and immune responses.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial effects. Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- has been studied for its:
- Antifungal Activity : Triazole derivatives are known for their antifungal properties. Studies have shown that similar compounds can effectively inhibit fungal growth by disrupting cell membrane integrity and function .
- Antibacterial Effects : The compound has shown potential against various bacterial strains. For instance, derivatives of triazoles have demonstrated high antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives:
- Cytokine Inhibition : Acetamide derivatives may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation .
- Oxidative Stress Reduction : The compound has been shown to decrease oxidative stress markers in activated macrophages, suggesting a protective effect against inflammation-induced damage .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-3-yl)- | Moderate to high | Significant | Unique triazole positioning |
| Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-1-yl)- | Low to moderate | Moderate | Different triazole position |
| Acetamide, 2-(2,4-dichlorophenoxy)-N-(s-triazol-5-yl)- | High | Low | Enhanced antimicrobial activity |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to Acetamide displayed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these pathogens .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of triazole derivatives in a lipopolysaccharide (LPS) induced macrophage model. The findings revealed significant inhibition of TNF-α and nitric oxide production in treated cells compared to controls .
- Fungal Resistance Study : A review highlighted the effectiveness of triazole compounds in overcoming fungal resistance mechanisms. Acetamide's structural characteristics may enhance its efficacy against resistant strains by targeting multiple pathways within fungal cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
